![molecular formula C24H22N6O5 B2964261 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172493-40-1](/img/structure/B2964261.png)
5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C24H22N6O5 and its molecular weight is 474.477. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-protozoal Activity
A study by Dürüst et al. (2012) synthesized a series of novel oxadiazolyl pyrrolo triazole diones with anti-protozoal activity. The compounds, similar in structure to the queried chemical, were found to exhibit potential as anti-protozoal agents, indicating a potential application in treating diseases caused by protozoan organisms (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial and Antifungal Activities
Research by Bektaş et al. (2007) on derivatives of 1,2,4-triazole, which include structural features akin to the queried compound, demonstrated antimicrobial and antifungal activities. These compounds were effective against various microorganisms, suggesting their potential use in antimicrobial and antifungal applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Caspase-3 Inhibition
Jiang and Hansen (2011) investigated compounds containing 1,2,3-triazoles, structurally related to the chemical , for their inhibitory activity against caspase-3. This suggests a potential application in regulating apoptotic processes, which is significant in cancer research and therapy (Jiang & Hansen, 2011).
Antitumor Activity
Abdelrehim (2021) synthesized new derivatives of 1,3,4-oxadiazole, 1,2,4-triazole, and triazolo[4,3-b][1,2,4]triazole as potential antitumor agents. Their study on the human colon carcinoma cell line (HCT-116) suggests that compounds with structural similarities to the queried chemical could have significant antitumor applications (Abdelrehim, 2021).
Solubility and Drug Delivery
Volkova et al. (2020) examined the solubility thermodynamics of a novel 1,2,4-triazole compound, highlighting the significance of such compounds in drug delivery applications. The study provides insights into the solubility behavior of similar compounds in various solvents, which is crucial for their effective use in pharmacological contexts (Volkova, Levshin, & Perlovich, 2020).
properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-33-17-9-7-15(11-18(17)34-2)22-25-19(35-27-22)12-29-21-20(26-28-29)23(31)30(24(21)32)16-8-6-13-4-3-5-14(13)10-16/h6-11,20-21H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZDHYDOCHPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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